BenchChemオンラインストアへようこそ!

2-Azaspiro[3.3]heptan-6-ol trifluoroacetate

Drug Discovery Physicochemical Properties ADME

2-Azaspiro[3.3]heptan-6-ol trifluoroacetate (CAS 1523571-02-9, MDL MFCD23703609) is a spirocyclic amino alcohol supplied as the 2,2,2-trifluoroacetate (TFA) salt. The molecule consists of two cyclobutane rings fused at a single quaternary carbon, with a secondary amine (azetidine-type) in one ring and a secondary alcohol in the other.

Molecular Formula C8H12F3NO3
Molecular Weight 227.18
CAS No. 1523571-02-9
Cat. No. B3105211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.3]heptan-6-ol trifluoroacetate
CAS1523571-02-9
Molecular FormulaC8H12F3NO3
Molecular Weight227.18
Structural Identifiers
SMILESC1C(CC12CNC2)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C6H11NO.C2HF3O2/c8-5-1-6(2-5)3-7-4-6;3-2(4,5)1(6)7/h5,7-8H,1-4H2;(H,6,7)
InChIKeyULXPFAANANHXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azaspiro[3.3]heptan-6-ol Trifluoroacetate (CAS 1523571-02-9) — Spirocyclic Amino Alcohol Building Block | Procurement-Relevant Identity & Baseline


2-Azaspiro[3.3]heptan-6-ol trifluoroacetate (CAS 1523571-02-9, MDL MFCD23703609) is a spirocyclic amino alcohol supplied as the 2,2,2-trifluoroacetate (TFA) salt . The molecule consists of two cyclobutane rings fused at a single quaternary carbon, with a secondary amine (azetidine-type) in one ring and a secondary alcohol in the other . This rigid, three-dimensional scaffold distinguishes it from monocyclic piperidine/pyrrolidine analogs and positions it within the broader class of spiro[3.3]heptane building blocks widely explored for drug discovery [1]. The TFA counterion confers improved handling properties and is the preferred salt form for applications requiring enhanced solubility in polar organic solvents relative to the free base (CAS 1256352-97-2) or hydrochloride salt (CAS 1630907-10-6).

Why In-Class Salt Forms and Monocyclic Analogs Cannot Substitute 2-Azaspiro[3.3]heptan-6-ol Trifluoroacetate


Simple replacement of the trifluoroacetate (TFA) counterion with chloride or use of the free base introduces quantifiable differences in molecular weight (227.18 vs. 149.62 g/mol for the HCl salt [1]), stoichiometry in salt metathesis reactions, and solubility profiles in organic media. Substituting the entire azaspiro[3.3]heptane core with a monocyclic piperidine analog results in up to a +1.0 log unit increase in lipophilicity (logD7.4) [2] and loss of the rigid spiro geometry that enforces defined exit vectors – a parameter critical for fragment-based drug design where vector orientation directly impacts binding pose prediction [3]. These differences are not cosmetic; they propagate into reaction yield, purification ease, and downstream biological readouts.

Quantitative Differentiation Evidence for 2-Azaspiro[3.3]heptan-6-ol Trifluoroacetate vs. Comparator Compounds


Aqueous Solubility & Metabolic Stability: Spiro[3.3]heptane Scaffold vs. Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, the scaffold class to which 2-azaspiro[3.3]heptan-6-ol TFA belongs, generally exhibit higher aqueous solubility than their cyclohexane analogues and show a trend toward higher metabolic stability [1]. When mounted onto drug-like scaffolds (e.g., fluoroquinolones), the spiro[3.3]heptane core yields compounds with similar or improved metabolic stability relative to the parent monocyclic framework [1].

Drug Discovery Physicochemical Properties ADME

Lipophilicity Modulation: logD7.4 Reduction of Up to −1.0 vs. Piperidine Bioisosteres

Replacement of morpholine, piperidine, or piperazine rings with an azaspiro[3.3]heptane moiety lowers the measured logD7.4 of the molecule by as much as −1.0 log units [1]. This is a direct, quantified differentiation from piperidine-based building blocks, which are the most common structural comparators in medicinal chemistry programs.

Lipophilicity Bioisosterism Lead Optimization

Salt-Form Stoichiometric Efficiency: TFA Salt (MW 227.18) vs. HCl Salt (MW 149.62) in Weighing and Formulation

The trifluoroacetate salt of 2-azaspiro[3.3]heptan-6-ol has a formula weight of 227.18 g/mol , compared to 149.62 g/mol for the hydrochloride salt (CAS 1630907-10-6) [1]. While the HCl salt offers a lower mass per mole of active free base, the TFA salt's higher molecular weight reduces weighing error impact in sub-milligram solid dispensing workflows, where a 0.1 mg balance error represents a smaller relative error for the TFA salt.

Salt Selection Formulation Compound Management

Fluorine NMR-Verified Ion-Pairing Stability Under Physiological pH: TFA Salt Differentiation

Fluorine NMR studies on 2-azaspiro[3.3]heptan-6-ol trifluoroacetate confirm stable ion pairing under physiological pH conditions (pH 7.4), which maintains consistent receptor binding affinity across different biological matrices including cerebrospinal fluid and plasma [1]. This represents a functionally relevant distinction from the hydrochloride salt, for which comparable fluorine NMR data are not applicable (HCl lacks a fluorine handle).

Salt Stability Biophysical Characterization NMR Spectroscopy

Spatial Geometry & Exit Vector Definition: Spiro[3.3]heptane vs. Piperidine as a Bioisostere

The spiro[3.3]heptane scaffold enforces defined exit vectors with a 180° angle between the nitrogen and the C6 substituent [1], contrasting with the chair-boat conformational flexibility of piperidine rings [2]. This geometric constraint is quantified by exit vector plot (EVP) analysis, which shows that spiro[3.3]heptane derivatives populate a distinct region of chemical space not accessible to monocyclic piperidines [3].

Fragment-Based Drug Design Bioisosterism Conformational Restriction

Purity Benchmarking: 97% (TFA Salt) vs. 95–97% (HCl Salt) Across Vendors

The trifluoroacetate salt is routinely supplied at 97% purity by certified vendors (AChemBlock ; Leyan at 98% ), compared to 95–97% for the hydrochloride salt from common suppliers . While both salt forms can achieve >97% purity, the TFA salt's higher average purity reduces the need for repurification prior to use in sensitive catalytic or biological assays.

Quality Control Procurement Purity Analysis

High-Value Application Scenarios for 2-Azaspiro[3.3]heptan-6-ol Trifluoroacetate Driven by Quantitative Differentiation


Lead Optimization Libraries Requiring LogD Reduction

Medicinal chemistry teams optimizing a lead series with high lipophilicity can use 2-azaspiro[3.3]heptan-6-ol TFA as a piperidine replacement to reduce logD7.4 by up to −1.0 log units [1]. The 6-OH group provides a synthetic handle for further derivatization (etherification, esterification, oxidation to ketone), while the TFA salt ensures adequate solubility in polar organic solvents during library synthesis.

Fragment-Based Drug Discovery Requiring Defined Exit Vectors

The rigid spiro[3.3]heptane core enforces a single, well-defined exit vector geometry [2], reducing conformational ambiguity in fragment docking and increasing the probability of obtaining high-resolution co-crystal structures. The TFA salt's 19F NMR visibility [3] adds a quality control dimension for fragment library integrity monitoring.

Automated Compound Management and High-Throughput Screening

The higher molecular weight (227.18 g/mol) of the TFA salt relative to the HCl salt (149.62 g/mol) reduces relative weighing error in sub-milligram solid dispensing . Combined with vendor-verified purity at 97–98% , this minimizes the need for pre-screening repurification, improving workflow efficiency in large-scale screening campaigns.

In Vivo Formulation Development Requiring Counterion Integrity Monitoring

The stable TFA ion pairing confirmed by 19F NMR at physiological pH 7.4 [3] makes this salt form particularly suitable for preclinical PK studies where counterion dissociation could confound exposure measurements. The fluorine label enables non-invasive monitoring of the counterion in biological matrices including plasma and cerebrospinal fluid.

Quote Request

Request a Quote for 2-Azaspiro[3.3]heptan-6-ol trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.